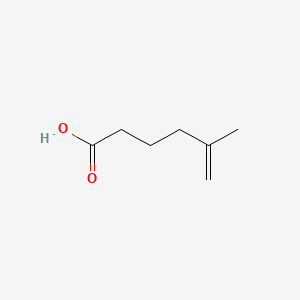
5-methylhex-5-enoic acid
Overview
Description
5-methylhex-5-enoic acid is an organic compound with the molecular formula C7H12O2 It is a medium-chain fatty acid that features a double bond at the fifth carbon and a methyl group at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions
5-methylhex-5-enoic acid can be synthesized through several methods. One common approach involves the addition of ethyl acrylate to a benzene solution containing a catalyst. The reaction proceeds under controlled conditions to yield 5-methyl-5-hexenoic acid ethyl ester, which can then be hydrolyzed to obtain the acid .
Industrial Production Methods
In industrial settings, the production of 5-methyl-5-hexenoic acid often involves large-scale esterification reactions. For example, the esterification of 5-hexenoic acid with methanol in the presence of an acid catalyst can produce the methyl ester, which is subsequently hydrolyzed to yield the desired acid .
Chemical Reactions Analysis
Types of Reactions
5-methylhex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The double bond allows for halogenation and other substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogens like bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Halogenated alkenes.
Scientific Research Applications
5-methylhex-5-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methyl-5-hexenoic acid involves its interaction with molecular targets and pathways. As a Bronsted acid, it can donate a proton to acceptor molecules, influencing various biochemical pathways . Its derivatives can inhibit specific enzymes or receptors, leading to biological effects such as anti-inflammatory or cytotoxic activities .
Comparison with Similar Compounds
Similar Compounds
5-Hexenoic acid: Similar structure but lacks the methyl group at the fifth carbon.
Methyl 5-hexenoate: The methyl ester form of 5-hexenoic acid.
Hexanoic acid: A saturated fatty acid without the double bond.
Uniqueness
5-methylhex-5-enoic acid is unique due to the presence of both a double bond and a methyl group at the fifth carbon.
Properties
IUPAC Name |
5-methylhex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h1,3-5H2,2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLVGAZUVMWYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338521 | |
| Record name | 5-Methyl-5-hexenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55170-74-6 | |
| Record name | 5-Methyl-5-hexenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylhex-5-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Amino-5-methyl-5-hexenoic acid (AMHA), a derivative of 5-Methyl-5-hexenoic acid, exhibit its biological activity?
A1: AMHA, structurally similar to methionine, acts as a methionine analog, disrupting its biological functions. Studies reveal that AMHA inhibits protein synthesis in bacteria like Salmonella typhimurium and Escherichia coli by hindering the formation of methionyl-tRNA. [] This inhibition is reversed by the addition of methionine, suggesting a competitive mechanism. Interestingly, AMHA also exhibits antiviral activity by reducing foci formation induced by the Rous Sarcoma Virus in chick embryo fibroblasts. [] This effect is also counteracted by methionine, implying a shared mechanism involving methionine metabolism.
Q2: What is the significance of the asymmetric total synthesis of Pleurospiroketals A and B, which utilize 5-Methyl-5-hexenoic acid as a starting material?
A2: Pleurospiroketals A and B are natural products with potential medicinal properties. The development of an asymmetric total synthesis route for these compounds, starting from 5-Methyl-5-hexenoic acid, is significant for several reasons. [] Firstly, it allows for the controlled and efficient production of these complex molecules, overcoming the limitations of natural extraction. Secondly, the synthetic route employs key reactions like Evans aldol reaction, ring-closing metathesis, and diastereoselective dihydroxylation, showcasing the versatility of 5-Methyl-5-hexenoic acid as a building block. Lastly, this synthetic achievement paves the way for further studies on structure-activity relationships and potential therapeutic applications of Pleurospiroketals A and B.
Q3: How can 5-Methyl-5-hexenoic acid be used in asymmetric synthesis?
A3: 5-Methyl-5-hexenoic acid serves as a valuable starting point for synthesizing chiral building blocks, particularly in boron-mediated asymmetric Evans aldol reactions. [] Research shows that converting 5-Methyl-5-hexenoic acid into chiral N-acyloxazolidinones, followed by reacting them with specific aldehydes, allows for highly diastereoselective synthesis of syn-aldol products. [] This strategy is beneficial for constructing complex molecules with defined stereochemistry, which is crucial in pharmaceutical and natural product synthesis.
Q4: Are there any known impurities related to the synthesis of Pregabalin, a drug that shares a structural similarity to 5-Methyl-5-hexenoic acid, and how are they controlled?
A4: Yes, two identified impurities during Pregabalin synthesis are 3-(aminomethyl)-5-methylhex-4-enoic acid (Pregabalin-4-eliminate) and 3-(aminomethyl)-5-methylhex-5-enoic acid (Pregabalin-5-eliminate). [] These impurities are closely monitored due to their potential impact on the drug's safety and efficacy. Methods to produce Pregabalin with reduced levels of these impurities have been developed, ensuring the quality and safety of the final drug product. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1348686.png)
![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)
![4-CHLORO-2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE](/img/structure/B1348693.png)
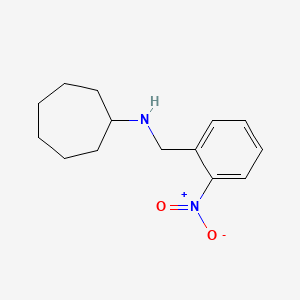
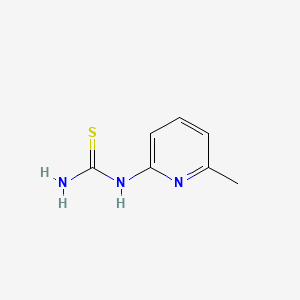
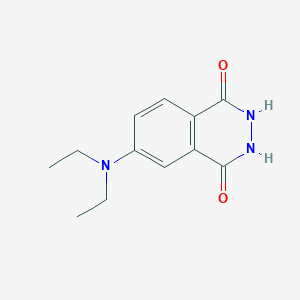
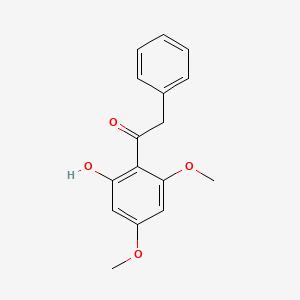
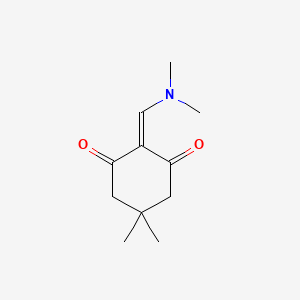
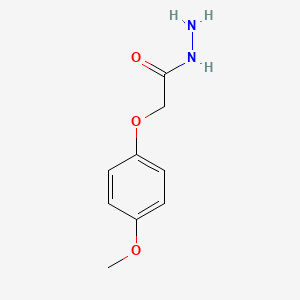
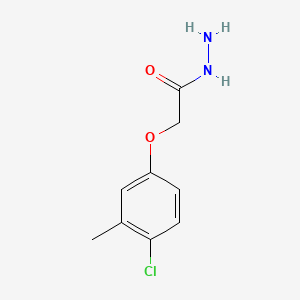
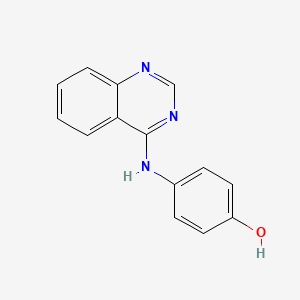

![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)
![[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B1348724.png)
